4-Bromo-3-(difluoromethyl)isothiazole
Overview
Description
4-Bromo-3-(difluoromethyl)isothiazole is a fascinating chemical compound with diverse scientific applications. It is a member of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic moiety . The structure of isoxazole includes one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .Scientific Research Applications
Mass Spectral Analysis
- The mass spectra of 3-phenylisothiazoles and 3-(halophenyl)isothiazoles, including derivatives like 4-bromo-3-(difluoromethyl)isothiazole, reveal characteristic fragmentation patterns depending on the substituents at the 4-position. These patterns are essential for understanding the structure and properties of these compounds (Naito, 1968).
Synthesis Methods
- Palladium-catalyzed functionalization techniques have been explored for isothiazoles, offering efficient methods for synthesizing derivatives like this compound. These methods are significant for the development of new isothiazole-based compounds (Clerici et al., 1997).
Computational Studies
- The nucleophilic reaction involving methylthiolate and 4-bromo-3-methylamino-isothiazole 1,1-dioxide has been studied computationally, contributing to the understanding of the chemical behavior of isothiazole derivatives (Contini et al., 2005).
Chemical Reactions and Properties
- Various chemical reactions involving isothiazoles, including bromination, lithiation, and functionalization, have been studied to understand their reactivity and potential applications in synthetic chemistry (Krebs, 1989).
Bioactive Substances and Ligands
- The chemistry of isothiazoles, including this compound, is crucial in the design and synthesis of biologically active substances and ligands for metal complexes. These studies highlight the potential of isothiazole derivatives in medicinal chemistry and catalyst development (Kletskov et al., 2019).
Future Directions
In the last decade, major advances have taken place in the field of synthesis and functionalization of isothiazoles . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine . New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups . New functionalization strategies have been developed through both cross-coupling and direct C–H activation chemistry . Finally, the emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold .
Properties
IUPAC Name |
4-bromo-3-(difluoromethyl)-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF2NS/c5-2-1-9-8-3(2)4(6)7/h1,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDDQTSCWAXLFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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